molecular formula C20H21NO2S2 B2950594 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide CAS No. 2034313-72-7

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide

Cat. No.: B2950594
CAS No.: 2034313-72-7
M. Wt: 371.51
InChI Key: ALPCLLDGGIEAOW-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide is a synthetic organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a benzylthioacetamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the hydroxypropyl group: This step may involve the use of epoxides or other hydroxyl-containing reagents under basic or acidic conditions.

    Attachment of the benzylthioacetamide group: This can be done through nucleophilic substitution reactions where a benzylthio group is introduced, followed by acylation to form the acetamide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The hydroxypropyl and benzylthioacetamide groups could facilitate binding to specific sites on proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[b]thiophen-2-yl)-2-hydroxyethyl)-2-(benzylthio)acetamide
  • N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(methylthio)acetamide

Uniqueness

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide may offer unique properties due to the specific arrangement of its functional groups, potentially leading to distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-20(23,18-11-16-9-5-6-10-17(16)25-18)14-21-19(22)13-24-12-15-7-3-2-4-8-15/h2-11,23H,12-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPCLLDGGIEAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSCC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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